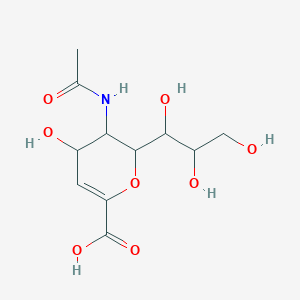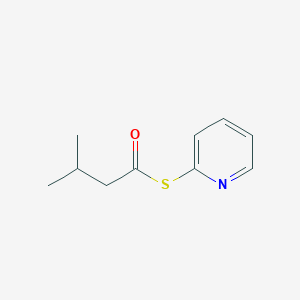
AA-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AA-1 is a complex organic compound that belongs to the class of thiopyrylium salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AA-1 typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a sulfur source to form the thiopyrylium core. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
AA-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyrylium derivatives.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
AA-1 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials such as organic semiconductors.
Wirkmechanismus
The mechanism of action of AA-1 involves its interaction with molecular targets such as enzymes or receptors. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis(4-aminophenyl)-4-phenylthiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-methoxyphenyl)thiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-nitrophenyl)thiopyrylium
Uniqueness
AA-1 is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
126172-94-9 |
|---|---|
Molekularformel |
C25H24ClN3S |
Molekulargewicht |
434 g/mol |
IUPAC-Name |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
InChI-Schlüssel |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
Kanonische SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
Synonyme |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








-methanone](/img/structure/B162602.png)







